molecular formula C20H20O11 B1257626 (-)-taxifolin 3-O-beta-D-xylopyranoside

(-)-taxifolin 3-O-beta-D-xylopyranoside

Cat. No.: B1257626
M. Wt: 436.4 g/mol
InChI Key: UKSPRKDZNYSFRL-HMMBQGTNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Taxifolin 3-O-beta-D-xylopyranoside is a flavanone glycoside derived from the aglycone (-)-taxifolin (dihydroquercetin), substituted with a β-D-xylopyranosyl moiety at the C3 position. Its molecular formula is C₂₀H₂₀O₁₁ (exact mass: 436.1205) . This compound is naturally occurring in plants such as Rhododendron ovatum and is used as a reference standard in phytochemical research . Taxifolin derivatives are known for diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties .

Scientific Research Applications

Chemical Applications

Model Compound for Glycosylation Studies

  • (-)-Taxifolin 3-O-beta-D-xylopyranoside serves as a model compound in glycosylation reactions, aiding in the understanding of flavonoid chemistry and the mechanisms of glycosylation processes. Its structure allows researchers to investigate the influence of glycosylation on the properties of flavonoids.

Biological Applications

Antioxidant Activity

  • Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and enhances the activity of antioxidant enzymes, which is crucial for mitigating oxidative stress implicated in various diseases .

Anti-inflammatory Effects

  • The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential in treating inflammatory conditions. Studies have documented its ability to reduce markers of inflammation in vivo, indicating therapeutic applications in diseases like arthritis .

Anticancer Properties

  • This compound demonstrates promising anticancer effects through multiple mechanisms:
    • Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of various cancer cell lines, including ovarian cancer cells. The antiproliferative effect is dose-dependent.
    • Mechanisms of Action : The anticancer activity may involve modulation of key signaling pathways, including the inhibition of thioredoxin reductase and activation of quinone reductase, which are critical for cellular redox balance and apoptosis regulation.
CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateSignificant
Dihydroquercetin (2R,3R)ModerateHighModerate
QuercetinVery HighHighVery High

Case Studies

  • Atopic Dermatitis Treatment : A study investigated the effects of taxifolin glycosides on atopic dermatitis-like skin lesions in NC/Nga mice. Treatment with this compound significantly reduced the severity of lesions and decreased eosinophil counts and IgE levels, indicating its potential role in managing allergic diseases .
  • Oxidative Stress Mitigation : In vitro studies demonstrated that this compound could effectively reduce oxidative stress markers in cultured cells, supporting its application as a dietary supplement for enhancing cellular health .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating (-)-taxifolin 3-O-β-D-xylopyranoside from natural sources?

  • Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. Advanced purification may require preparative HPLC with C18 columns, using UV detection at 280–290 nm for flavonoid glycosides. Structural confirmation is achieved via NMR (¹H, ¹³C, and 2D experiments) and mass spectrometry (ESI-MS) .

Q. How can researchers quantify (-)-taxifolin 3-O-β-D-xylopyranoside in plant extracts?

  • Quantitative analysis is performed using LC-MS or HPLC-UV. For LC-MS, a reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) is recommended. Calibration curves using authentic standards are critical for accuracy. UV detection at 290 nm is optimal for taxifolin derivatives. Method validation should include linearity, LOD/LOQ, and recovery rates .

Q. What in vitro assays are suitable for preliminary screening of its antioxidant activity?

  • Common assays include DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ABTS assays. For dose-dependent analysis, prepare serial dilutions (e.g., 10–200 µM) and measure IC₅₀ values. Include positive controls like ascorbic acid or quercetin. Ensure triplicate measurements to account for variability .

Advanced Research Questions

Q. How does (-)-taxifolin 3-O-β-D-xylopyranoside inhibit biofilm formation in antibiotic-resistant bacteria?

  • Design studies using Staphylococcus aureus biofilms (e.g., VRSA strains). Treat pre-formed biofilms with the compound (0.5–50 µg/mL) and quantify biomass via crystal violet staining or metabolic activity via resazurin assays. Combine with confocal microscopy to visualize biofilm architecture. Compare results with vancomycin to assess synergy or standalone efficacy .

Q. What molecular mechanisms underlie its protective effects against oxidative stress in muscle tissue?

  • Use rodent models (e.g., Wistar rats) to induce oxidative damage with agents like sunitinib. Administer the compound orally (50–100 mg/kg) and measure biomarkers (MDA, GSH, SOD) via ELISA or spectrophotometry. Perform histopathological analysis to assess muscle fiber integrity. Transcriptomic profiling (qRT-PCR) can identify upregulated antioxidant genes (e.g., Nrf2 pathway) .

Q. How does glycosylation (xylopyranoside substitution) influence its pharmacokinetic properties compared to aglycone taxifolin?

  • Conduct comparative pharmacokinetic studies in animal models. Administer equimolar doses of taxifolin and its glycoside derivative, then collect plasma samples at timed intervals. Analyze bioavailability using LC-MS/MS. Glycosylation typically enhances solubility but may reduce membrane permeability, affecting absorption and half-life .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in antimicrobial studies?

  • Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare inhibition zones or biofilm biomass across concentrations. For non-normal data, apply Kruskal-Wallis tests. GraphPad Prism or R packages are suitable for dose-response curve fitting (e.g., sigmoidal models) .

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models?

  • Discrepancies may arise from metabolic degradation or poor tissue penetration. Validate findings using ex vivo models (e.g., isolated organ assays) or modify the compound’s formulation (e.g., liposomal encapsulation). Cross-reference LC-MS data to confirm compound stability in biological matrices .

Q. What protocols ensure reproducibility in structural elucidation of flavonoid glycosides?

  • Standardize NMR acquisition parameters (e.g., 500 MHz, CD₃OD solvent) and employ 2D techniques (HSQC, HMBC) for glycosidic linkage confirmation. Collaborate with multiple labs for cross-validation. Publish raw spectral data in supplementary materials to enhance transparency .

Q. Experimental Design Pitfalls to Avoid

  • Overlooking stereochemistry : Ensure chiral purity via chiral HPLC or optical rotation measurements, as enantiomers may differ in bioactivity .
  • Inadequate controls : Include vehicle controls in in vivo studies and solvent controls in in vitro assays to rule out nonspecific effects .
  • Ignoring solubility issues : Pre-solubilize the compound in DMSO (<0.1% final concentration) and confirm stability via UV-vis spectroscopy before assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Taxifolin Glycosides

The bioactivity of taxifolin derivatives is influenced by glycosylation patterns , sugar moieties , and stereochemistry . Key analogues include:

Compound Name Glycosylation Site Sugar Moiety Key Structural Differences Bioactivity (Examples) Sources
(-)-Taxifolin 3-O-β-D-xylopyranoside C3 β-D-xylopyranose Xylose substitution at C3 Antimicrobial, standard reference
Astilbin (Taxifolin 3-O-α-L-rhamnoside) C3 α-L-rhamnose Rhamnose instead of xylose; α-linkage Anti-Streptococcus sobrinus (MIC: 0.500–0.740 mM)
Neoastilbin C3 α-L-rhamnose Stereoisomer of astilbin (2S,3R config) Potent GTase inhibition
Taxifolin 7-O-glucoside C7 β-D-glucose Glucose substitution at C7 Not well-characterized

Key Observations :

  • Sugar Identity Matters: Xylose (pentose) vs. rhamnose (deoxyhexose) alters solubility and receptor interactions. For example, neoastilbin (rhamnoside) shows stronger glycosyltransferase (GTase) inhibition than taxifolin-xyloside, likely due to stereochemical compatibility with enzyme active sites .
  • Position of Glycosylation : C3 substitution is more common and bioactive than C7 in taxifolin derivatives .

Xylopyranoside Derivatives with Different Aglycones

Xylopyranosides linked to non-taxifolin aglycones exhibit distinct bioactivities:

Compound Name Aglycone Class Key Structural Features Bioactivity Sources
25-O-Anhydrocimigenol 3-O-β-D-xylopyranoside Triterpenoid Cycloartane-type triterpene core SARS-CoV-2 nsp13 inhibition (Binding energy: -9.5 kcal/mol)
2-(6-Hydroxynaphthyl)-O-β-D-xylopyranoside Aromatic hydroxynaphthyl Synthetic xyloside with naphthyl group Growth inhibition of transformed cells (0.15–0.20 mM)
Quercetin 3-O-β-D-xylopyranoside Flavonol (quercetin) Xylose at C3 of quercetin Antioxidant, potential anti-inflammatory

Key Observations :

  • Aglycone Determines Target Specificity: The triterpenoid xyloside 25-O-anhydrocimigenol 3-O-β-D-xylopyranoside targets viral proteins, while taxifolin-xyloside primarily exhibits antimicrobial effects .
  • Synthetic vs.

Stereochemical and Functional Group Variations

  • Stereochemistry at C2/C3 : In taxifolin derivatives, the 2S,3R configuration (e.g., neoastilbin) enhances antimicrobial potency compared to other isomers .
  • Glycosidic Linkage : β-linkages (as in taxifolin-xyloside) are more enzymatically stable than α-linkages (e.g., astilbin) .

Properties

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1

InChI Key

UKSPRKDZNYSFRL-HMMBQGTNSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(-)-taxifolin 3-O-beta-D-xylopyranoside
(-)-taxifolin 3-O-beta-D-xylopyranoside
(-)-taxifolin 3-O-beta-D-xylopyranoside
(-)-taxifolin 3-O-beta-D-xylopyranoside
(-)-taxifolin 3-O-beta-D-xylopyranoside
(-)-taxifolin 3-O-beta-D-xylopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.